4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol
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Overview
Description
4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol is a chemical compound with a complex structure that includes an aminomethyl group, a piperazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on charcoal .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
887577-33-5 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-(aminomethyl)-2-(4-methylpiperazin-1-yl)phenol |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-8-10(9-13)2-3-12(11)16/h2-3,8,16H,4-7,9,13H2,1H3 |
InChI Key |
CYPZCHKPNLZHMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)CN)O |
Origin of Product |
United States |
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